3,4-Didehydro-2-ketoglutaric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

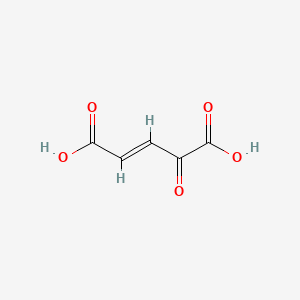

3,4-Didehydro-2-ketoglutaric acid, also known as (E)-4-oxopent-2-enedioic acid, is a chemical compound with the molecular formula C5H4O5 . It is used for industrial and scientific research .

Synthesis Analysis

The synthesis of 3,4-Didehydro-2-ketoglutaric acid involves several enzymatic systems and metabolic networks. Key enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases contribute directly to its formation . Microbial systems provide an effective platform for generating this compound, and strategies involving genetic manipulation, abiotic stress, and nutrient supplementation can result in optimal production .Molecular Structure Analysis

The molecular structure of 3,4-Didehydro-2-ketoglutaric acid consists of five carbon atoms, four hydrogen atoms, and five oxygen atoms . Its molecular weight is 144.08 .Wirkmechanismus

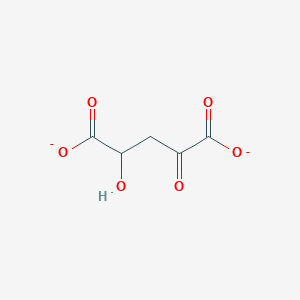

3,4-Didehydro-2-ketoglutaric acid plays a central role in several metabolic and cellular pathways. It functions as an energy donor, a precursor in amino acid biosynthesis, a signaling molecule, and a regulator of epigenetic processes and cellular signaling via protein binding . It is an obligatory co-substrate for 2-oxoglutarate-dependent dioxygenases, which catalyze hydroxylation reactions on various types of substrates .

Safety and Hazards

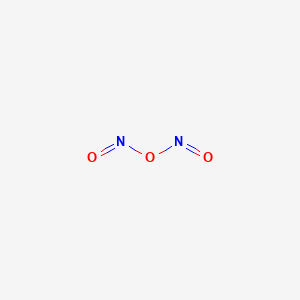

In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 3,4-Didehydro-2-ketoglutaric acid . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the compound comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water .

Zukünftige Richtungen

The future directions of 3,4-Didehydro-2-ketoglutaric acid research involve exploring its potential therapeutic uses. It has immense commercial value as it is utilized as a nutritional supplement, a therapeutic agent, and a precursor to a variety of value-added products . The generation of this compound in a sustainable and environmentally-neutral manner is a major ongoing research endeavor .

Eigenschaften

IUPAC Name |

(E)-4-oxopent-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O5/c6-3(5(9)10)1-2-4(7)8/h1-2H,(H,7,8)(H,9,10)/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSRJVGQNCNEFU-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)O)\C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Didehydro-2-ketoglutaric acid | |

CAS RN |

6004-32-6 |

Source

|

| Record name | 3,4-Didehydro-2-ketoglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006004326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(7-Hydroxy-4-methyl-2-oxo-1-benzopyran-8-yl)methylamino]-4-methylpentanoic acid](/img/structure/B1236740.png)

![N'-[(1E)-pyridin-2-ylmethylene]isonicotinohydrazide](/img/structure/B1236741.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(1-pyrrolidinyl)-2-quinoxalinyl]thio]acetamide](/img/structure/B1236746.png)